molecular formula C20H32N2O4S2 B5234358 1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine

1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine

Cat. No.: B5234358
M. Wt: 428.6 g/mol
InChI Key: OCHUNJUEIWGKEV-UHFFFAOYSA-N
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Description

1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine is a complex organic compound featuring a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 4-methylpiperidine as a starting material, which undergoes a series of reactions including sulfonylation and coupling reactions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines .

Scientific Research Applications

1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2,4-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S2/c1-15-5-9-21(10-6-15)27(23,24)19-14-20(18(4)13-17(19)3)28(25,26)22-11-7-16(2)8-12-22/h13-16H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHUNJUEIWGKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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